Isohemiphloin
Overview
Description
Preparation Methods
Isohemiphloin can be isolated from the leaves and stems of Abrus precatorius Linn through a series of chromatographic techniques . The plant material is first extracted with aqueous ethanol, and the extract is then subjected to repeated chromatography to separate and purify this compound . The compound can also be synthesized by glycosylation of (S)-naringenin with β-D-glucopyranosyl donors under specific reaction conditions .
Chemical Reactions Analysis
Isohemiphloin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of reduced flavonoid derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups on the flavonoid core are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Isohemiphloin has several scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical behavior of flavonoids and their derivatives.
Medicine: this compound is being investigated for its potential therapeutic applications, such as in the treatment of various diseases and conditions.
Mechanism of Action
The mechanism of action of isohemiphloin involves its interaction with various molecular targets and pathways. This compound exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and microbial growth . The specific molecular targets and pathways involved depend on the biological activity being studied.
Comparison with Similar Compounds
Isohemiphloin is similar to other flavonoid compounds, such as:
Cirsimaritin: A flavonoid with potential antimicrobial and anti-inflammatory activities.
Hispidulin: A flavonoid with various biological activities, including antioxidant and anti-inflammatory effects.
Apigenin: A well-known flavonoid with potential therapeutic applications in cancer and other diseases.
Eupatorin: A flavonoid with potential anti-inflammatory and anticancer properties.
This compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which contribute to its distinct chemical and biological properties .
Biological Activity
Isohemiphloin is a flavonoid compound primarily derived from the leaves of the Saga plant. Recent research has highlighted its significant biological activities, including anti-inflammatory, antioxidant, and potential antipyretic effects. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
This compound is characterized as a C-glycoside flavonoid. Its molecular structure includes hydroxyl groups that contribute to its biological activities. The compound's configuration has been confirmed through NMR spectroscopy, indicating its potential as a bioactive agent in medicinal chemistry .
Biological Activities
This compound exhibits a range of biological activities that have been documented in various studies:
- Antioxidant Activity : this compound demonstrates potent antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is often measured using assays such as DPPH and ABTS, showing significant free radical scavenging capabilities .
- Anti-inflammatory Effects : Molecular docking studies revealed that this compound interacts favorably with cyclooxygenase-2 (COX-2) and interleukin-1 (IL-1) receptors, suggesting its potential as an anti-inflammatory agent. The binding energy for this compound at the COX-2 receptor was recorded at -7.08 kcal/mol, indicating strong interaction .
- Antipyretic Potential : The compound has been identified as a promising candidate for antipyretic drug development due to its effective binding to COX-2 and IL-1 receptors, outperforming traditional antipyretics like paracetamol in binding efficiency .
Study 1: Molecular Docking Analysis
A study conducted on several flavonoid compounds from Saga leaves utilized molecular docking to assess their interactions with COX-2 and IL-1 receptors. This compound exhibited the most favorable Gibbs free energy among the tested compounds, supporting its potential therapeutic applications .
Compound | Receptor | Binding Energy (kcal/mol) | Ki (μM) |
---|---|---|---|
This compound | COX-2 | -7.08 | 6.45 |
Cirsimaritin | IL-1 | -7.78 | 1.98 |
Paracetamol | COX-2 | -5.20 | 154.84 |
Study 2: Antioxidant Capacity Assessment
In vitro assays demonstrated that this compound possesses significant antioxidant capacity, with results indicating high total phenolic content (TPC) and total flavonoid content (TFC). These properties are essential for its role in protecting cells from oxidative damage .
Pharmacokinetics and Safety Profile
This compound has shown a favorable pharmacokinetic profile in preliminary studies, adhering to four of the five Lipinski rules for drug-likeness. Toxicity assessments suggest that this compound is non-toxic at therapeutic doses, making it a viable candidate for further drug development .
Properties
IUPAC Name |
(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-7-14-17(27)18(28)19(29)21(31-14)16-11(25)5-10(24)15-12(26)6-13(30-20(15)16)8-1-3-9(23)4-2-8/h1-5,13-14,17-19,21-25,27-29H,6-7H2/t13-,14+,17+,18-,19+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQWOQSQAVBHEV-VHLXACGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C(=CC(=C2C1=O)O)O)C3C(C(C(C(O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(C(=CC(=C2C1=O)O)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347247 | |
Record name | Isohemiphloin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-02-8 | |
Record name | Isohemiphloin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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